Demecolcine-d3

Descripción

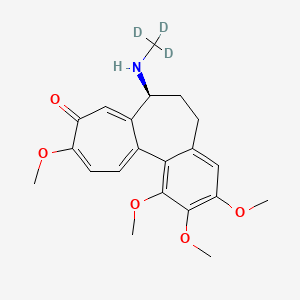

Structure

3D Structure

Propiedades

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling

An In-depth Technical Guide to Demecolcine-d3: Properties, Structure, and Applications

This compound is the deuterated form of demecolcine (also known as colcemid), a close structural analog of the antimitotic alkaloid colchicine.[1][2] Found naturally in the autumn crocus (Colchicum autumnale), demecolcine is distinguished from colchicine by the replacement of an N-acetyl group with an N-methyl group, a modification that renders it less toxic.[1][2][3] The "-d3" designation signifies that the three hydrogen atoms on this N-methyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.

This isotopic labeling is not a trivial alteration. It imparts a specific mass shift without significantly altering the compound's chemical and biological properties. This makes this compound an invaluable tool for researchers, particularly in quantitative analytical chemistry, where it serves as an ideal internal standard for mass spectrometry-based assays.[4][5] Furthermore, its use extends to metabolic studies, where the deuterium label acts as a tracer to elucidate the compound's fate within a biological system.[6] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key applications of this compound for professionals in research and drug development.

Molecular Structure and Chemical Identity

The core structure of this compound consists of a trimethoxy-substituted aromatic ring fused to a seven-membered tropolone ring system. The deuterium labeling is specifically located on the methylamino group at the C7 position.

Caption: Mechanism of action for this compound, leading to mitotic arrest.

Key Applications in a Research Setting

The unique properties of this compound make it a versatile tool in several scientific domains.

Cell Synchronization

The most common application is the synchronization of cell populations in metaphase. [3]Arresting a large number of cells at the same stage of the cell cycle is crucial for:

-

Karyotyping: Preparing chromosome spreads for cytogenetic analysis. [1][3]* Mitotic Studies: Harvesting a high yield of mitotic cells to study proteins and events specific to this phase. [1]* Cancer Therapy Research: Synchronizing tumor cells at metaphase, a radiosensitive stage, to potentially enhance the efficacy of radiotherapy. [1]

Internal Standard for Quantitative Analysis

In bioanalytical chemistry, particularly for pharmacokinetic and toxicokinetic studies, an ideal internal standard is required for accurate quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an excellent internal standard for the quantification of demecolcine because:

-

It has nearly identical chemical and physical properties, ensuring it behaves similarly during sample extraction and chromatographic separation.

-

Its 3-dalton mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer, preventing signal interference. [5]

Animal Cloning and Developmental Biology

Demecolcine is used in somatic cell nuclear transfer (cloning) procedures to assist in the enucleation of oocytes. [1][2]By disrupting the microtubule spindle that holds the oocyte's chromosomes, it facilitates their removal, creating a recipient cell for a new nucleus. [1]

Experimental Protocols

Protocol 1: Cell Synchronization for Chromosome Spreads

This protocol provides a general workflow for arresting adherent mammalian cells in metaphase. Note: Optimal concentrations and incubation times must be determined empirically for each cell line.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, CHO) in a T-25 flask or on a coverslip and grow until they reach 60-70% confluency.

-

Drug Treatment: Prepare a stock solution of this compound in DMSO or ethanol. Add the drug to the cell culture medium to a final concentration of 0.1-0.5 µg/mL.

-

Incubation: Incubate the cells for 4-16 hours. Shorter incubation times with higher concentrations are used for mitotic shake-off, while longer times are used for general metaphase arrest.

-

Cell Harvest:

-

For mitotic shake-off, gently tap the flask to dislodge the rounded-up mitotic cells and collect the medium.

-

For adherent cells, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.

-

-

Hypotonic Treatment: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a hypotonic solution (e.g., 75 mM KCl) pre-warmed to 37°C. Incubate for 15-20 minutes at 37°C to swell the cells.

-

Fixation: Add a few drops of fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid) to stop the hypotonic action. Centrifuge, remove the supernatant, and resuspend in 5 mL of fresh fixative. Repeat the fixation step two more times.

-

Slide Preparation: Drop the fixed cell suspension onto a clean, cold, humid microscope slide from a height of about 30 cm. Allow the slide to air dry.

-

Staining: Stain the chromosomes with Giemsa or DAPI for visualization under a microscope.

Caption: Workflow for preparing chromosome spreads using this compound.

Protocol 2: Use as an Internal Standard in LC-MS/MS

Methodology:

-

Sample Collection: Collect biological matrix (e.g., plasma, urine, tissue homogenate).

-

Standard Preparation: Prepare a working solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

-

Sample Spiking: To a 100 µL aliquot of the biological sample, add a small volume (e.g., 10 µL) of the this compound internal standard working solution. Also spike calibration standards and quality control samples.

-

Protein Precipitation/Extraction: Add a protein precipitation solvent (e.g., 300 µL of acetonitrile). Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

Data Acquisition: Monitor the specific mass-to-charge (m/z) transitions for both demecolcine (analyte) and this compound (internal standard).

-

Quantification: Calculate the concentration of demecolcine in the unknown sample by comparing the peak area ratio (Analyte/Internal Standard) to the calibration curve.

Safety and Handling

Demecolcine and its deuterated analog should be handled with extreme caution.

-

Toxicity: Classified as highly toxic. It is fatal if swallowed and is suspected of damaging fertility or the unborn child. [7][8]* Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles when handling the solid powder or solutions. [7]* Handling: Handle in a chemical fume hood to avoid inhalation of the powder. [7]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9][7]* Use: This product is intended for research use only (RUO) and is not for diagnostic, therapeutic, human, or veterinary use. [10][9]

Conclusion

This compound represents a sophisticated refinement of a classic cell biology tool. While retaining the potent microtubule-disrupting activity of its parent compound, the inclusion of a stable isotope label significantly broadens its utility, establishing it as a critical reagent for modern quantitative proteomics, metabolomics, and drug metabolism studies. For researchers, a thorough understanding of its chemical properties, mechanism, and proper handling is essential to leverage its full potential while ensuring laboratory safety.

References

-

ColceMid-d3 - ChemBK. [Link]

-

This compound | C21H25NO5 | CID 45358953 - PubChem. [Link]

-

Demecolcine - Wikipedia. [Link]

-

CAS No : 1217668-72-8| Chemical Name : this compound | Pharmaffiliates. [Link]

-

Demecolcine | C21H25NO5 | CID 220401 - PubChem. [Link]

-

Demecolcine | 477-30-5 | Reference standards - Shimadzu Chemistry & Diagnostics. [Link]

-

SAFETY DATA SHEET - Fisher Scientific (UK). [Link]

-

Demecolcine - Hazardous Agents - Haz-Map. [Link]

Sources

- 1. Demecolcine - Wikipedia [en.wikipedia.org]

- 2. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DEMECOLCINE | 477-30-5 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deracoxib-D3 - Traceable Reference Standard for Analytical Calibration (CAS 2012598-48-8) [witega.de]

- 6. ColceMid-d3 [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. scbt.com [scbt.com]

An In-Depth Technical Guide to the Research Applications of Demecolcine-d3

Introduction

In the landscape of cellular and molecular biology, precision tools are paramount for elucidating complex biological processes. Demecolcine, an alkaloid derived from the autumn crocus (Colchicum autumnale), has long been a staple in research laboratories.[1] It is an analogue of the more widely known compound, colchicine, but is reported to be less toxic, making it a preferred agent for many cell culture applications.[2][3] The primary biochemical function of Demecolcine (also known as Colcemid) is its potent ability to interfere with microtubule dynamics, leading to cell cycle arrest at the metaphase stage.[1][2][4]

This guide focuses specifically on Demecolcine-d3 , a deuterated form of Demecolcine.[5][6] The "-d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[6] This isotopic labeling does not alter the compound's chemical or biological activity.[7] Instead, its increased mass makes it an indispensable tool for modern analytical chemistry, particularly for isotope dilution mass spectrometry.[8][9] In essence, this compound serves as the perfect internal standard, enabling researchers to precisely and accurately quantify the concentration of unlabeled Demecolcine in complex biological samples.[5][10]

This document will explore the fundamental mechanism of Demecolcine, detail its primary research applications, and then focus on the specific, critical role of this compound as an analytical standard that underpins the quantitative integrity of this research.

Part 1: The Core Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers essential for numerous cellular functions, including maintaining cell structure, facilitating intracellular transport, and forming the mitotic spindle required for chromosome segregation during cell division.[11] These polymers are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion.

Demecolcine exerts its biological effects by directly targeting this process. It binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1] This inhibition disrupts the dynamic equilibrium between tubulin dimers and microtubule polymers, leading to a net depolymerization of existing microtubules.[2][12] The most dramatic consequence of this action is the disruption of the mitotic spindle. Without a functional spindle, sister chromatids cannot be segregated into daughter cells, causing the cell cycle to arrest in metaphase.[1][4]

Caption: Mechanism of Demecolcine-induced metaphase arrest.

Part 2: Primary Research Applications of Demecolcine

The ability to reversibly halt the cell cycle in a specific phase is a powerful experimental technique. The following applications utilize Demecolcine as the biological effector, while this compound provides the means for precise quantification in related advanced studies.

Application 1: Cell Cycle Synchronization for Mitotic Arrest

Expertise & Experience (The "Why"): Many cellular processes are tightly regulated by the cell cycle. To study events specific to mitosis—such as the activation of mitotic kinases, chromosome condensation, or the behavior of specific proteins—it is essential to have a large, synchronized population of cells all at that specific stage. Relying on an asynchronous population, where only a small fraction of cells are in mitosis at any given time, would make biochemical analysis difficult and inefficient.[13] Demecolcine provides a simple and effective method to enrich the population of mitotic cells.[4][14]

Authoritative Grounding (The "How"): The following is a generalized protocol for arresting a typical adherent mammalian cell line (e.g., HeLa, HEK293) in metaphase.

Experimental Protocol: Mitotic Arrest with Demecolcine (Colcemid)

-

Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of harvest. A lower density prevents premature contact inhibition, which can interfere with cell cycle progression.

-

Incubation: Allow cells to grow for 24-48 hours in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).

-

Demecolcine Treatment: Add Demecolcine solution to the culture medium to a final concentration typically ranging from 0.05 to 0.2 µg/mL.[12][15] The optimal concentration and incubation time must be determined empirically for each cell line.

-

Incubation: Incubate the cells with Demecolcine for a period of 4 to 16 hours. Shorter incubation times may be used to capture cells just entering mitosis, while longer times will accumulate a larger population of arrested cells.

-

Harvesting (Mitotic Shake-off): Mitotic cells round up and become less adherent than interphase cells. To selectively harvest them, strike the side of the culture flask sharply against a hard surface several times. This will dislodge the mitotic cells into the medium.

-

Collection: Carefully collect the medium containing the dislodged cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Verification: The success of the synchronization can be verified through several methods.

Trustworthiness (Self-Validation):

-

Microscopy: A sample of the harvested cells can be viewed under a phase-contrast microscope. A high percentage of rounded, refractile cells is indicative of successful mitotic arrest.

-

Flow Cytometry: Staining the cells with a DNA dye like propidium iodide will show a large peak at the 4N DNA content, characteristic of cells in the G2/M phase.[16][17]

Caption: Experimental workflow for cell synchronization.

Application 2: Cytogenetics and Karyotyping

The arrest of cells in metaphase is the foundational step for cytogenetics.[2] During metaphase, chromosomes are at their most condensed and are clearly visible as distinct entities. Treatment with Demecolcine allows for the accumulation of these metaphase cells, which are then harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides for analysis. This process is critical for identifying numerical and structural chromosome abnormalities associated with genetic disorders and cancers.[2][4]

Application 3: Cancer Research

As an antimitotic agent, Demecolcine is a tool for cancer research.[1][15] By disrupting microtubule formation, it preferentially targets rapidly dividing cancer cells, inducing cell cycle arrest and subsequent apoptosis.[18] While its toxicity profile has limited its direct therapeutic use, it remains a valuable compound for preclinical studies.[18] Furthermore, it has been used to synchronize tumor cells in metaphase, a phase in which they are often most sensitive to radiation, thereby enhancing the effects of radiotherapy in experimental models.[2]

Part 3: The Role of Deuteration - this compound in Quantitative Analysis

While Demecolcine is the biologically active agent, this compound is the analytical tool that ensures the reliability of its quantification.

Expertise & Experience (The "Why"): In pharmacokinetics (studying drug absorption, distribution, metabolism, and excretion) or in cell-based assays measuring drug uptake, knowing the exact concentration of a compound in a biological matrix is crucial. Biological samples like plasma, cell lysates, or tissues are incredibly complex, making accurate quantification challenging. Isotope dilution mass spectrometry is the gold standard for this purpose.[9] An ideal internal standard, like this compound, behaves identically to the analyte (Demecolcine) during sample extraction and ionization but is distinguishable by its mass.[7][8] This allows for the correction of any sample loss during preparation, leading to highly accurate and precise results.

Authoritative Grounding (The "How"): The following outlines a general workflow for using this compound as an internal standard for the quantification of Demecolcine in a research sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantitative Analysis using this compound

-

Sample Collection: Collect the biological sample of interest (e.g., plasma from a research animal, cell lysate).

-

Spiking with Internal Standard: Add a known, precise amount of this compound to the sample.

-

Sample Preparation (Extraction): The goal is to remove interfering substances like proteins and lipids while recovering both Demecolcine and this compound.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins.[19][20] Centrifuge and collect the supernatant.

-

Solid-Phase Extraction (SPE): For cleaner samples, the supernatant can be passed through an SPE cartridge that selectively retains the analytes, which are then eluted with a different solvent.[21][22]

-

-

Evaporation and Reconstitution: The final extract is dried down under a stream of nitrogen and reconstituted in a small volume of a solvent compatible with the LC-MS system.

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system.

-

Liquid Chromatography (LC): The Demecolcine and this compound are separated from other remaining components on an analytical column.

-

Tandem Mass Spectrometry (MS/MS): The compounds are ionized and detected. The mass spectrometer is set to specifically monitor the mass-to-charge ratio (m/z) transitions for both Demecolcine and this compound.

-

-

Quantification: The concentration of Demecolcine in the original sample is calculated by comparing the peak area ratio of Demecolcine to the known concentration of this compound.

Data Presentation: Hypothetical LC-MS/MS Parameters

| Compound | Molecular Formula | Formula Weight | Precursor Ion (m/z) | Product Ion (m/z) |

| Demecolcine | C₂₁H₂₅NO₅ | 371.43 | 372.2 | 340.2 |

| This compound | C₂₁H₂₂D₃NO₅ | 374.45 | 375.2 | 343.2 |

Note: The specific ions would be determined experimentally.

Safety and Handling

Demecolcine is classified as a highly toxic compound and must be handled with extreme care.[23]

-

Acute Toxicity: It is fatal if swallowed.[23]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[23]

-

Handling Precautions:

-

Always handle in a certified chemical fume hood.[23]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[24]

-

Avoid creating dust. If handling a powder, use appropriate containment.[23]

-

Do not eat, drink, or smoke in the laboratory.[23]

-

-

Storage: Keep refrigerated and store locked up.[23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[23]

Conclusion

Demecolcine and its deuterated analogue, this compound, represent a powerful partnership in modern biological research. Demecolcine serves as a robust biological tool, enabling the precise manipulation of the cell cycle and the study of microtubule-dependent processes, with critical applications in cytogenetics and cancer biology. The role of this compound is equally vital; as a stable isotope-labeled internal standard, it provides the analytical backbone for quantitative studies. Its use in isotope dilution mass spectrometry ensures the accuracy, precision, and trustworthiness of data related to the pharmacokinetics, metabolism, and cellular distribution of Demecolcine. Together, they allow researchers to not only observe a biological effect but to measure it with the highest degree of scientific integrity.

References

-

ColceMid-d3 - ChemBK. (2024). ChemBK. Retrieved from [Link]

-

Isotopic labeling - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Judith A. J. et al. (2010). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 82(11), 4409–4416. Retrieved from [Link]

-

Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Request PDF. (2010). ResearchGate. Retrieved from [Link]

-

Demecolcine - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Leal, C. L., et al. (2008). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Molecular Reproduction and Development, 75(4), 649-656. Retrieved from [Link]

-

(PDF) Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. (2008). ResearchGate. Retrieved from [Link]

-

Cytogenetic Media & Reagents for Pre- and Post-Natal Diagnostics. (n.d.). Capricorn Scientific. Retrieved from [Link]

-

Safety Data Sheet - Colcemid Solution. (2023). Capricorn Scientific. Retrieved from [Link]

-

Greb-Markiewicz, B., et al. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942. Retrieved from [Link]

-

Ren, M., et al. (2022). Resveratrol Synergizes with Cisplatin in Antineoplastic Effects against AGS Gastric Cancer Cells by Inducing Endoplasmic Reticulum Stressmediated Apoptosis and G2/M Phase Arrest. Biomedicine & Pharmacotherapy, 153, 113274. Retrieved from [Link]

-

Yuan, S., et al. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Methods in Molecular Biology, 2416, 19-27. Retrieved from [Link]

-

Tani, T., et al. (2005). Activated Bovine Cytoplasts Prepared by Demecolcine-Induced Enucleation Support Development of Nuclear Transfer Embryos in Vitro. Molecular Reproduction and Development, 72(1), 60-66. Retrieved from [Link]

-

Improved sample preparation method for fast LC-MS/MS analysis of vitamin D metabolites in serum | Request PDF. (2018). ResearchGate. Retrieved from [Link]

-

Otto, A. M., et al. (1981). Microtubule-disrupting agents affect two different events regulating the initiation of DNA synthesis in Swiss 3T3 cells. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3063–3067. Retrieved from [Link]

-

Keibl, E. (1955). [The different behavior of colchicine and colcemid (demecolcine) in the therapy of chronic myelosis]. Wiener klinische Wochenschrift, 67(28), 511–515. Retrieved from [Link]

-

Protocol for combining immunological procedures with cell cycle stage synchronization to detect cell-cycle-specific complexes. (2020). ResearchGate. Retrieved from [Link]

-

Chen, G., et al. (2018). Cell Synchronization by Double Thymidine Block. Bio-protocol, 8(17), e2991. Retrieved from [Link]

-

How to perform cell synchronization in specific cell cycle phases. (2022). Bitesize Bio. Retrieved from [Link]

-

(PDF) Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. (2022). ResearchGate. Retrieved from [Link]

-

Ivison, F. M., et al. (2019). Development of a mass spectrometry method for 1,25-dihydroxy vitamin D3 using immunoextraction sample preparation. Annals of Clinical Biochemistry, 56(6), 646–653. Retrieved from [Link]

-

The Therapeutic Potential of the Ancient Drug Colchicine. (2021). American College of Cardiology. Retrieved from [Link]

-

Parker, A. L., et al. (2017). Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. Cancers, 9(7), 76. Retrieved from [Link]

-

Levesque, C., et al. (2020). The development of a targeted and more potent, anti-Inflammatory derivative of colchicine: Implications for gout. Arthritis Research & Therapy, 22(1), 154. Retrieved from [Link]

-

State-of-the-art in human cell synchronization. (n.d.). EMBL Heidelberg. Retrieved from [Link]

-

Mena-Bravo, A., et al. (2015). Study of blood collection and sample preparation for analysis of vitamin D and its metabolites by liquid chromatography–tandem mass spectrometry. Analytica Chimica Acta, 879, 69–76. Retrieved from [Link]

-

Thyberg, J., & Moskalewski, S. (1985). Evidence that microtubule depolymerization early in the cell cycle is sufficient to initiate DNA synthesis. Experimental Cell Research, 159(1), 1-16. Retrieved from [Link]

-

Tuszynski, J. A., & Craddock, T. J. A. (2024). Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy. Drug Discovery Today, 104312. Retrieved from [Link]

Sources

- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytogenetic Media & Reagents for Diagnostic Applications [capricorn-scientific.com]

- 3. [The different behavior of colchicine and colcemid (demecolcine) in the therapy of chronic myelosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Karyotyping Reagents | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C21H25NO5 | CID 45358953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. flowcytometry-embl.de [flowcytometry-embl.de]

- 18. Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. sci-hub.red [sci-hub.red]

- 23. fishersci.com [fishersci.com]

- 24. capricorn-scientific.com [capricorn-scientific.com]

Demecolcine-d3 vs colchicine molecular differences

An In-Depth Technical Guide to the Molecular Differences Between Demecolcine-d3 and Colchicine

Introduction: A Tale of Three Molecules

In the realm of microtubule-targeting agents, Colchicine stands as a foundational molecule. Extracted from the autumn crocus (Colchicum autumnale), this natural alkaloid has a long history in medicine, primarily for the treatment of gout and Familial Mediterranean Fever (FMF).[1][2][3][4] Its potent anti-inflammatory and anti-mitotic effects stem from a well-defined mechanism: the disruption of microtubule polymerization.[1][5][[“]][7]

Closely related is Demecolcine (also known as Colcemid), a derivative that shares Colchicine's core tricyclic structure and biological mechanism.[8] The primary structural variance between them—the substitution of an N-acetyl group in Colchicine for an N-methyl group in Demecolcine—results in reduced toxicity, making Demecolcine a valuable tool in chemotherapy and cell biology research, particularly for synchronizing cells in metaphase for karyotyping.[8][9]

This guide focuses on a third, more specialized molecule: This compound . As a stable isotope-labeled (SIL) analog of Demecolcine, its distinction is not one of biological function but of analytical utility.[10][11][12] This document will provide a detailed technical exploration of the precise molecular differences between these compounds, elucidating how the subtle substitution of deuterium for hydrogen atoms transforms Demecolcine into an indispensable tool for modern bioanalytical and pharmacokinetic studies.

Part 1: Core Structural and Physicochemical Distinctions

The fundamental identity and function of these molecules are dictated by their atomic arrangement. While sharing a common pharmacophore, their key differences lie in a single functional group at the B-ring's amino moiety.

Molecular Structure Comparison

All three compounds are built upon a tricyclic tropolone alkaloid skeleton.[2][13] The critical point of differentiation is the substituent on the nitrogen atom.

-

Colchicine : Features an N-acetyl group (-NHCOCH₃). Its molecular formula is C₂₂H₂₅NO₆.[14]

-

Demecolcine : The acetyl group is replaced by a simpler N-methyl group (-NHCH₃). This results in a slightly smaller molecule with the formula C₂₁H₂₅NO₅.[8]

-

This compound : This is an isotopologue of Demecolcine. The three protium (¹H) atoms of the N-methyl group are replaced with deuterium (²H or D) atoms, creating an N-trideuteriomethyl group (-NHCD₃).[10][12] This substitution does not alter the molecular formula in terms of elemental composition (still C₂₁H₂₅NO₅ when not specifying isotopes) but increases its mass.

Caption: Shared mechanism of Colchicine and Demecolcine via tubulin binding.

Part 3: The Deuterium Distinction: Powering Precision Analytics

The introduction of deuterium into the Demecolcine structure does not alter its pharmacodynamic properties; this compound binds to tubulin just as its non-deuterated counterpart does. [15][16]The difference is purely physical, and its utility lies in the world of analytical chemistry, particularly mass spectrometry.

The Kinetic Isotope Effect (KIE)

The rationale behind using deuterium in drug development is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond has a slightly higher dissociation energy than a carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus. [15][]Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, proceed more slowly for the deuterated molecule. [][18]While this effect can be exploited to create "metabolically hardened" drugs with improved pharmacokinetic profiles, the primary application for this compound is as an analytical tool. [15][19]

Application: The Gold Standard Internal Standard

In quantitative bioanalysis, such as measuring drug concentrations in plasma or tissue, accuracy and precision are paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, and its reliability hinges on the use of an appropriate internal standard (IS). [20][21] this compound is an ideal IS for the quantification of Demecolcine for the following reasons:

-

Chemical and Physical Similarity : It is chemically identical to the analyte (Demecolcine), ensuring it behaves identically during sample extraction, cleanup, and chromatography (i.e., it co-elutes). [20]2. Mass Distinguishability : Despite co-eluting, it is easily distinguished by the mass spectrometer due to its +3 Dalton mass difference.

-

Correction for Variability : By adding a known amount of this compound to every sample at the beginning of the workflow, it experiences the same potential losses or variations as the analyte during processing. It also corrects for fluctuations in instrument response (ion suppression or enhancement). [20]The final concentration of the analyte is calculated based on the ratio of its signal to the IS signal, ensuring a highly accurate result.

Experimental Protocol: LC-MS/MS Quantification of Demecolcine

Below is a generalized, self-validating protocol for the quantification of Demecolcine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution (this compound in methanol) to each tube. Vortex briefly. Causality: This step ensures the IS is present to account for variability in all subsequent steps.

-

Add 300 µL of ice-cold acetonitrile (protein precipitation agent). Vortex vigorously for 1 minute. Causality: Acetonitrile denatures and precipitates plasma proteins, which would otherwise interfere with the analysis.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Causality: The LC step separates Demecolcine from other endogenous matrix components to reduce ion suppression.

-

Mass Spectrometry (MS): Analyze the column eluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor MRM Transition for Demecolcine: e.g., Q1: 372.2 m/z → Q3: 340.2 m/z.

-

Monitor MRM Transition for this compound (IS): e.g., Q1: 375.2 m/z → Q3: 343.2 m/z.

-

Causality: MRM provides exceptional specificity by monitoring a specific precursor-to-product ion fragmentation, filtering out chemical noise.

-

-

-

Data Processing:

-

Integrate the peak areas for both the Demecolcine and this compound MRM transitions at the expected retention time.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibrator samples.

-

Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

Conclusion: From Therapeutic Agent to Analytical Enabler

The journey from Colchicine to Demecolcine and finally to this compound is a compelling illustration of targeted molecular modification for distinct scientific purposes. While Colchicine remains a therapeutic agent and Demecolcine a tool for cell biology, their shared mechanism of action defines their biological identity.

The crucial takeaway for researchers and drug developers is that the defining characteristic of This compound is not biological but analytical. The strategic replacement of three hydrogen atoms with deuterium creates a molecule that is chemically identical but physically distinguishable from its parent compound. This isotopic labeling confers no new therapeutic benefit but transforms the molecule into the gold standard internal standard for mass spectrometry. It enables the highly accurate, precise, and reproducible quantification required for rigorous pharmacokinetic, toxicokinetic, and metabolic studies, providing the bedrock of data upon which modern drug development decisions are made.

References

-

Leung, Y. Y., Hui, L. L. C., & Kraus, V. B. (2015). Colchicine---Update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism, 45(3), 341-350. [Link]

-

Al-kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2018). Colchicine: A Review on Chemical Structure and Clinical Usage. Bentham Science Publishers. [Link]

-

Bhattacharyya, B., Panda, D., Gupta, S., & Banerjee, M. (1996). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Biochemistry, 35(34), 11082-11090. [Link]

-

Consensus. (n.d.). What is Colchicine mechanism of action? Consensus. [Link]

-

Wikipedia. (n.d.). Colchicine. Wikipedia. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Colchicine? Patsnap Synapse. [Link]

-

Gómez-Pérez, V., & L-L-de-la-Mora, M. (2012). Isotopic labeling of metabolites in drug discovery applications. Bioanalysis, 4(13), 1637-1653. [Link]

-

Stamford, A. W. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 52(8), 793-801. [Link]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691. [Link]

-

Gupta, K., & Joshi, H. C. (2020). Poisson poisoning as the mechanism of action of the microtubule-targeting agent colchicine. Biophysical Journal, 118(6), 1394-1403. [Link]

-

ResearchGate. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link]

-

ResearchGate. (2018). Colchicine: A Review About Chemical Structure and Clinical Using. ResearchGate. [Link]

-

Bentham Science. (2018). Colchicine: A Review on Chemical Structure and Clinical Usage. Bentham Science. [Link]

-

Wikipedia. (n.d.). Demecolcine. Wikipedia. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Colchicine. National Center for Biotechnology Information. [Link]

-

Howland, R. H. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services, 53(9), 13-16. [Link]

-

Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

PubChem. (n.d.). Demecolcine. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). ColceMid-d3. ChemBK. [Link]

-

Parnet, F. A., et al. (2007). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Cloning and Stem Cells, 9(3), 380-390. [Link]

-

Oback, F., et al. (2003). Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion. Biology of Reproduction, 68(5), 1594-1602. [Link]

-

ResearchGate. (2007). Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. ResearchGate. [Link]

-

Kurek, J., et al. (2009). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Journal of the Serbian Chemical Society, 74(1), 1-11. [Link]

-

Semantic Scholar. (2009). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Update on colchicine and its mechanism of action. ResearchGate. [Link]

-

American College of Cardiology. (2021). The Therapeutic Potential of the Ancient Drug Colchicine. American College of Cardiology. [Link]

-

Peitz, D., et al. (2022). Multiplexed Dilute-and-Shoot Liquid Chromatography–Multiple-Reaction Monitoring Mass Spectrometry Clinical Assay for Metanephrines and Catecholamines in Human Urine. Metabolites, 12(1), 69. [Link]

Sources

- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 5. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 8. Demecolcine - Wikipedia [en.wikipedia.org]

- 9. Demecolcine = 98 HPLC 477-30-5 [sigmaaldrich.com]

- 10. This compound | C21H25NO5 | CID 45358953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 1217668-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Whitepaper: A Practical Guide to the Synthesis and Isotopic Labeling of Demecolcine-d3

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and isotopic labeling of Demecolcine-d3. Demecolcine, a potent microtubule-depolymerizing agent, is a critical tool in cell biology research and a subject of interest in oncology.[1][2][3] The introduction of a stable isotopic label, such as deuterium, is invaluable for a range of applications, including metabolism studies, pharmacokinetic analyses, and use as an internal standard in quantitative mass spectrometry.[4][5][] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. We present a validated two-step synthetic pathway starting from the commercially available natural product, colchicine, followed by detailed protocols for chemical characterization and data validation.

Introduction: The Rationale for this compound

Demecolcine (also known as colcemid) is an alkaloid closely related to colchicine, from which it is structurally derived by the replacement of the N-acetyl group with an N-methyl group.[3][7] This modification results in significantly lower toxicity while retaining the potent antimitotic activity.[1][3] Like its parent compound, Demecolcine functions by binding to tubulin, preventing the polymerization of microtubules and arresting cells in the metaphase stage of mitosis.[2][7] This mechanism of action makes it an indispensable tool for synchronizing cell cultures for cytogenetic analysis and a potential therapeutic agent.[8]

The synthesis of isotopically labeled Demecolcine, specifically this compound, serves several critical functions in modern drug development and biomedical research:

-

Metabolic Fate Studies (ADME): Deuterium-labeled compounds allow for the precise tracking of a drug's absorption, distribution, metabolism, and excretion without the need for radioactive isotopes.[4][]

-

Pharmacokinetic (PK) Analysis: The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down metabolism at the labeled site, potentially improving a drug's PK profile.[4]

-

Quantitative Bioanalysis: this compound is an ideal internal standard for mass spectrometry-based assays (LC-MS/MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass, enabling highly accurate quantification in complex biological matrices.

This guide details a strategic, late-stage labeling approach that is both efficient and cost-effective, maximizing isotopic incorporation while minimizing synthetic complexity.

Synthetic Strategy and Core Logic

The total synthesis of the complex tricyclic 6-7-7 core of colchicinoids is a formidable challenge, often requiring numerous steps and resulting in low overall yields.[9][10][11] A more practical and industrially relevant approach for accessing derivatives like this compound is a semi-synthetic route starting from abundant, naturally sourced colchicine.

Our strategy is predicated on two key transformations:

-

Amide Hydrolysis: The robust N-acetyl group of colchicine is cleaved under acidic conditions to yield the primary amine, N-deacetylcolchicine.

-

Deutero-Methylation: The amine intermediate is then selectively N-methylated using a trideuterated methylating agent to introduce the stable isotopic label, yielding the final product.

This late-stage labeling strategy is highly advantageous as it introduces the expensive isotopic label in the final step, which is economically prudent and simplifies purification.[5][12]

Sources

- 1. Demecolcine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

An In-depth Technical Guide to the Biological Activity of Deuterated Demecolcine

Intended Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Demecolcine, a potent microtubule-depolymerizing agent, holds significant promise in oncology; however, like its predecessor colchicine, its clinical utility is often hampered by a narrow therapeutic index and rapid metabolism. This technical guide explores the strategic application of deuterium chemistry to overcome these limitations. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions, we can create a "kinetically stabilized" analogue of demecolcine. This guide provides the scientific rationale, a proposed synthetic pathway, and detailed experimental protocols to rigorously evaluate the biological activity of deuterated demecolcine. The central hypothesis is that deuteration will slow the metabolic degradation of demecolcine, leading to an improved pharmacokinetic profile and potentially enhanced therapeutic efficacy.

Introduction: The Rationale for Deuterating Demecolcine

Demecolcine, an alkaloid derived from Colchicum autumnale, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] It binds to tubulin, preventing its polymerization into microtubules and arresting cells in the metaphase of mitosis.[3] While effective, its therapeutic application is often limited by its pharmacokinetic profile and associated toxicities.

The field of deuterated drugs offers a compelling strategy to enhance the therapeutic potential of existing pharmacophores.[4] The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle modification can have a profound impact on a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[2]

For molecules like demecolcine, which are structurally similar to colchicine, metabolism is a key determinant of their in vivo behavior. Colchicine is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which mediates the O-demethylation of its methoxy groups.[5] By strategically placing deuterium on these methoxy groups, we can hypothesize a significant reduction in the rate of metabolic clearance. This could lead to:

-

Increased plasma half-life: A longer duration of action, potentially allowing for less frequent dosing.[2]

-

Enhanced bioavailability: A greater proportion of the administered dose reaching the systemic circulation.

-

Reduced formation of metabolites: Potentially altering the toxicity profile.

This guide outlines the necessary steps to synthesize and evaluate a deuterated version of demecolcine, providing a comprehensive framework for researchers to explore this promising therapeutic strategy.

Proposed Synthesis of Deuterated Demecolcine

A potential synthetic strategy could involve the O-demethylation of demecolcine followed by re-methylation using a deuterated methylating agent, such as deuterated methyl iodide (CD3I).

Caption: Proposed synthetic pathway for deuterated demecolcine.

In Vitro Evaluation of Biological Activity

A series of well-established in vitro assays are essential to characterize and compare the biological activity of deuterated demecolcine with its non-deuterated counterpart.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of both demecolcine and deuterated demecolcine in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Expected Outcome: Deuterated demecolcine is expected to exhibit a similar or slightly lower IC50 value compared to demecolcine, indicating comparable intrinsic cytotoxicity.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the in vitro assembly of tubulin into microtubules. The polymerization process is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Experimental Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

-

Compound Addition: Add varying concentrations of demecolcine and deuterated demecolcine to the reaction mixture in a 96-well plate.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals for 60-90 minutes using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect on tubulin polymerization.

Expected Outcome: Both demecolcine and its deuterated analogue are expected to inhibit tubulin polymerization in a concentration-dependent manner.

Sources

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative studies on biological activity of certain microtubule-interacting taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New method for the study of Amaryllidaceae alkaloid biosynthesis using biotransformation of deuterium-labeled precursor in tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]

- 7. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. DOT Language | Graphviz [graphviz.org]

An In-depth Technical Guide to the Demecolcine-D3 Binding Site on Tubulin

This guide provides a comprehensive technical overview of the binding interaction between Demecolcine-D3 and its target, the tubulin heterodimer. It is intended for researchers, scientists, and drug development professionals engaged in cytoskeletal research and oncology. We will delve into the molecular architecture of the binding site, the functional consequences of ligand engagement, and the state-of-the-art methodologies used to characterize this critical interaction.

Introduction: Tubulin, Demecolcine, and the Significance of the Deuterated Analog

Microtubules are dynamic polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] They are assembled from αβ-tubulin heterodimers.[2] The critical role of microtubule dynamics in mitosis makes tubulin a prime target for anticancer agents.[3][4]

Demecolcine (also known as Colcemid) is a well-characterized microtubule-destabilizing agent, closely related to its parent compound, colchicine.[5] It functions by binding to tubulin, preventing its polymerization into microtubules, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6]

This compound is a deuterium-labeled version of Demecolcine.[7][8] From a biochemical and pharmacological standpoint, its binding mechanism and affinity for tubulin are considered identical to the non-labeled compound. The strategic replacement of hydrogen atoms with their heavier deuterium isotopes provides a powerful tool for specific analytical applications. The D3 label makes the molecule "visible" in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and distinguishable by mass in mass spectrometry, allowing for precise tracing and metabolic studies without altering its fundamental interaction with the target protein.[7]

The Molecular Landscape: Anatomy of the Colchicine Binding Site

Demecolcine binds to the well-defined colchicine binding site on the tubulin heterodimer. This pocket is strategically located at the interface between the α- and β-tubulin subunits, primarily within the β-tubulin monomer.[2][3][9] X-ray crystallography studies have been pivotal in elucidating the precise architecture of this site.[3][4]

The binding of colchicine-site inhibitors induces a conformational change in the tubulin dimer, bending the protein in a way that is incompatible with its incorporation into the straight lattice of a microtubule.[3][10] This steric hindrance is the molecular basis for the potent inhibition of microtubule assembly.

Key Interacting Residues: The binding pocket is predominantly hydrophobic, with specific residues from both α- and β-tubulin contributing to the high-affinity interaction.

-

β-Tubulin: The trimethoxyphenyl (A-ring) of Demecolcine fits into a hydrophobic pocket formed by residues such as Cysβ241, Leuβ242, Leuβ248, Ala250, Leu255, Met259, Ala316, and Ile318 .[11] Cysβ241 (sometimes numbered Cysβ239) is a particularly crucial residue, and its alkylation has been shown to abolish the tubulin polymerization capacity.[9]

-

α-Tubulin: The tropolone moiety (C-ring) of the ligand interacts with residues from the α-subunit, including hydrogen bonds with Thrα179 and interactions with Valα181 .[2]

Logical Diagram: Demecolcine Binding Site

Caption: Key residues at the α/β-tubulin interface forming the Demecolcine binding site.

Mechanism of Action: From Binding to Mitotic Arrest

The interaction of Demecolcine with tubulin triggers a cascade of events that ultimately disrupts microtubule function and leads to cell death. The process can be understood as a multi-step pathway.

-

Binding: Demecolcine binds with high affinity to soluble, unpolymerized αβ-tubulin dimers.

-

Conformational Change: This binding event induces a structural bend in the tubulin dimer.[3]

-

Polymerization Inhibition: The curved Demecolcine-tubulin complex acts as a "poison," incorporating into the growing plus-end of a microtubule and preventing further addition of tubulin subunits.[5]

-

Depolymerization: At higher concentrations, Demecolcine actively promotes microtubule depolymerization.[5] This leads to a net loss of the microtubule network.

-

Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents proper chromosome segregation during metaphase.[5]

-

Cell Cycle Arrest & Apoptosis: The cell cycle is arrested at the G2/M phase, which triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12][13]

Workflow Diagram: Demecolcine's Cellular Mechanism

Caption: The signaling pathway from Demecolcine binding to the induction of apoptosis.

Quantitative Analysis: Binding Affinity & Inhibitory Potency

The interaction between Demecolcine and tubulin can be quantified using several key parameters. These values are critical for comparing the potency of different colchicine-site inhibitors and for structure-activity relationship (SAR) studies.

| Parameter | Description | Typical Value Range | Method of Determination |

| IC₅₀ | The concentration of Demecolcine required to inhibit tubulin polymerization by 50%. | 1-3 µM[9][14] | Tubulin Polymerization Assay |

| K_d_ | Dissociation Constant. A measure of binding affinity; lower values indicate tighter binding. | Varies by analog; high affinity | Fluorescence Spectroscopy, ITC |

| K_b_ (K_a_) | Binding/Association Constant (1/K_d_). Higher values indicate tighter binding. | 10⁵ - 10⁸ M⁻¹[12][13] | Fluorescence Spectroscopy |

Experimental Protocols for Characterizing the Interaction

A multi-faceted approach is required to fully characterize the binding of this compound to tubulin. This section provides validated, step-by-step protocols for key experiments. A prerequisite for all in vitro assays is highly purified, polymerization-competent tubulin.

Protocol 1: Purification of Polymerization-Competent Tubulin

Principle: This protocol leverages the temperature-dependent polymerization/depolymerization property of microtubules to isolate tubulin from brain tissue, a rich source. An alternative, high-purity method uses affinity chromatography with a TOG domain column.[1][15][16]

Methodology (Polymerization/Depolymerization Cycles): [17]

-

Homogenization: Homogenize porcine or bovine brain tissue at 4°C in a lysis buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) supplemented with protease inhibitors and GTP.

-

Clarification: Centrifuge the homogenate at high speed (e.g., >100,000 x g) for 60 minutes at 4°C to remove cellular debris and cold-stable structures.

-

First Polymerization: Transfer the supernatant to a new tube, add glycerol to 33% (v/v) and additional GTP (to 1 mM final concentration). Incubate at 37°C for 30-45 minutes to induce microtubule polymerization.

-

Pelleting Microtubules: Centrifuge the mixture at 37°C at high speed to pellet the polymerized microtubules.

-

Depolymerization: Resuspend the microtubule pellet in ice-cold lysis buffer and incubate on ice for 30 minutes to induce depolymerization back into soluble tubulin dimers.

-

Clarification: Centrifuge at 4°C at high speed to pellet any non-polymerizable aggregates. The supernatant contains purified, assembly-competent tubulin.

-

Repeat: For higher purity, repeat steps 3-6.

-

Quantification & Storage: Determine protein concentration (e.g., via Bradford assay), snap-freeze aliquots in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay directly measures the effect of a compound on the rate and extent of microtubule formation. The fluorescence of a reporter dye like DAPI increases significantly upon binding to polymerized microtubules.[18][19]

Methodology: [19]

-

Reagent Preparation:

-

Tubulin: Thaw purified tubulin on ice and dilute to a final concentration of 2 mg/mL in assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Compound: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization).

-

Initiation Mix: Prepare a solution containing GTP (to 1 mM final), glycerol (to 10% final), and DAPI (to ~6 µM final) in assay buffer.

-

-

Assay Setup: In a 96-well microplate, add the tubulin solution and the various concentrations of this compound (or controls).

-

Initiation: Initiate polymerization by adding the Initiation Mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for 60-90 minutes.

-

Analysis: Plot fluorescence intensity versus time. Calculate the initial rate of polymerization (Vmax) and the maximum polymer mass (Fmax). Plot the inhibition of Fmax against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Competitive Binding Assay (Fluorescence Spectroscopy)

Principle: This assay determines if a test compound binds to the same site as a known fluorescent ligand or a ligand that induces a fluorescent change. For the colchicine site, the intrinsic tryptophan fluorescence of tubulin can be used, as colchicine binding quenches this fluorescence. Alternatively, a fluorescent competitor that binds the same site can be used.[20][21]

Methodology (Intrinsic Tryptophan Fluorescence Quenching): [21]

-

Setup: In a quartz cuvette, add a fixed concentration of purified tubulin (e.g., 2 µM) in assay buffer at 25°C.

-

Baseline Measurement: Place the cuvette in a fluorometer and measure the intrinsic tryptophan fluorescence (Excitation: ~295 nm, Emission scan: 310-400 nm). Record the peak intensity (around 330-340 nm).

-

Titration: Add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate for 2-3 minutes after each addition.

-

Measurement: Record the fluorescence spectrum after each addition.

-

Data Analysis: Correct the fluorescence data for dilution. Plot the change in fluorescence intensity (ΔF) against the this compound concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site specific binding) to calculate the dissociation constant (K_d_).

Protocol 4: Structural Analysis via X-ray Crystallography

Principle: X-ray crystallography provides high-resolution, atomic-level detail of the ligand-protein complex, definitively identifying the binding site and key molecular interactions. Tubulin is notoriously difficult to crystallize alone; therefore, it is often co-crystallized with a stabilizing protein, such as a stathmin-like domain (SLD).[3][22]

Methodology (Conceptual Workflow): [22]

-

Complex Formation: Prepare a stable complex of tubulin, a stathmin-like domain (e.g., RB3-SLD), and this compound.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain high-quality crystals.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.

-

Structure Solution: Process the diffraction data and solve the phase problem using molecular replacement with a known tubulin structure.

-

Model Building and Refinement: Build the atomic model of the tubulin-Demecolcine complex into the electron density map and refine it to achieve the best fit with the experimental data. The final structure reveals the precise orientation of this compound in the binding pocket and its interactions with the protein.[3][4]

Conclusion and Future Perspectives

The binding of this compound to the colchicine site of tubulin is a well-established mechanism that serves as a cornerstone of its antimitotic and chemotherapeutic activity. The molecular details of this interaction, defined by a specific hydrophobic pocket at the α/β-tubulin interface, have been extensively characterized through a combination of structural biology, biophysical assays, and cell-based studies. The use of the deuterated D3 analog provides a specialized tool for advanced analytical studies, such as NMR and mass spectrometry, to probe the dynamics and metabolism of the drug-protein interaction with high precision.

Future research will likely focus on leveraging this detailed structural knowledge for the rational design of novel colchicine-site inhibitors with improved potency, better pharmacological profiles, and the ability to overcome mechanisms of drug resistance. The experimental workflows and protocols detailed in this guide provide a robust framework for the continued investigation and development of next-generation tubulin-targeting agents.

References

-

Demecolcine - Wikipedia. [Link]

-

Widlund, P. O., et al. (2012). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. Molecular Biology of the Cell, 23(21), 4393–4401. [Link]

-

Roy, S., et al. (2008). The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule. FEBS Letters, 582(25-26), 3673–3679. [Link]

-

Wieczorek, M., et al. (2020). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments), (165), e61782. [Link]

-

Burns, R. G. (1992). Analysis of the colchicine-binding site of beta-tubulin. FEBS Letters, 297(3), 205–208. [Link]

-

Hotta, T., et al. (2016). Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco. The Plant Cell, 28(7), 1588–1601. [Link]

-

Wieczorek, M., et al. (2020). Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles. Nature Protocols, 15(11), 3537–3561. [Link]

-

Chen, Y., et al. (2019). Purification of tubulin and microtubules from mouse brain. E3S Web of Conferences, 118, 01011. [Link]

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

-

ColceMid-d3 - ChemBK. [Link]

-

Janke, C. (2014). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 4(1), e1008. [Link]

-

Wang, Y., et al. (2022). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Drug Discovery Today, 27(3), 875–886. [Link]

-

Bonne, D., et al. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology. [Link]

-

Pocar, P., et al. (2006). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Cloning and Stem Cells, 8(2), 136–144. [Link]

-

Panda, D., et al. (2010). Fluorescence spectroscopic methods to analyze drug-tubulin interactions. Methods in Cell Biology, 95, 345–359. [Link]

-

Wang, Y., et al. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 875-886. [Link]

-

Madl, T., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(18), 4213. [Link]

-

An, F., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44216. [Link]

-

Jin, Y., et al. (2022). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 10, 874315. [Link]

-

Liu, H., et al. (2025). Identification of a ligand-binding site on tubulin mediating the tubulin–RB3 interaction. Proceedings of the National Academy of Sciences, 122(12), e2418388122. [Link]

-

Virtanen, I., et al. (1984). Microtubule disruption does not prevent intracellular transport and secretory processes of cultured fibroblasts. European Journal of Cell Biology, 33(2), 275–281. [Link]

-

Gigant, B., et al. (2005). Tau stabilizes microtubules by binding at the interface between tubulin heterodimers. Proceedings of the National Academy of Sciences, 102(33), 11845–11849. [Link]

-

Jin, Y., et al. (2022). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 10, 874315. [Link]

-

Kumari, A., & Panda, D. (2022). Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. Methods in Molecular Biology, 2430, 261–276. [Link]

-

Lincoln, P., & Williams, T. C. (1991). The interaction of [13C]-enriched colchicine with tubulin as determined by NMR spectroscopy. Journal of Biological Chemistry, 266(14), 9031–9037. [Link]

-

Prasad, A. R., et al. (1989). Nucleotide binding to tubulin-investigations by nuclear magnetic resonance spectroscopy. Biochemistry, 28(10), 4196–4202. [Link]

-

Wang, Y., et al. (2020). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. European Journal of Medicinal Chemistry, 199, 112392. [Link]

-

Matesanz, R., et al. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific Reports, 8(1), 4349. [Link]

-

Canales, A., et al. (2016). Structural and Biochemical Characterization of the Interaction of Tubulin with Potent Natural Analogues of Podophyllotoxin. Journal of Natural Products, 79(9), 2249–2257. [Link]

-

Prota, A. E., et al. (2014). X-ray analysis of the chalcone-tubulin complex. Journal of Medicinal Chemistry, 57(9), 3829–3837. [Link]

-

Horvath, D., et al. (2021). Tracking ligand release from tubulin using a photochemical affinity switch. Communications Chemistry, 4(1), 1-8. [Link]

-

Lee, J. C. (1985). Biophysical Studies of Tubulin-Ligand Interactions. Grantome. [Link]

-

Wang, Y., et al. (2021). Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 762–770. [Link]

-

Wolff, J., et al. (1994). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Protein Science, 3(11), 2055–2062. [Link]

-

Dorleans, A., et al. (2007). Studying drug-tubulin interactions by X-ray crystallography. Methods in Molecular Medicine, 137, 235–243. [Link]

-

Wang, Y., et al. (2021). High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design. Bioorganic & Medicinal Chemistry, 29, 115869. [Link]

-

Demecolcine - PubChem. [Link]

-

Jin, Y., et al. (2022). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology. [Link]

-

Van der Cruijsen, E. A., et al. (2016). Solid-State NMR Spectroscopy for Studying Microtubules and Microtubule-Associated Proteins. Methods in Molecular Biology, 1413, 319–336. [Link]

-

Lobert, S., et al. (1993). Spectroscopic and kinetic features of allocolchicine binding to tubulin. Biochemistry, 32(4), 1031–1037. [Link]

-

Lobert, S., et al. (1995). Fluorescence stopped-flow study of the interaction of tubulin with the antimitotic drug MDL 27048. Biochemistry, 34(16), 5556–5564. [Link]

-

Organoarsenic probes to study proteins by NMR spectroscopy - The Biomolecular Modeling & Computational Biology Group. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demecolcine - Wikipedia [en.wikipedia.org]

- 6. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Biochemical Characterization of the Interaction of Tubulin with Potent Natural Analogues of Podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. molbiolcell.org [molbiolcell.org]

- 16. Affinity Purification and Characterization of Functional Tubulin from Cell Suspension Cultures of Arabidopsis and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]